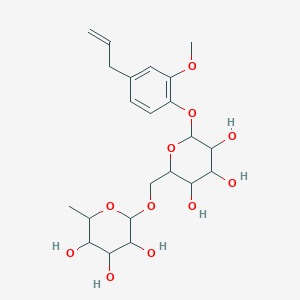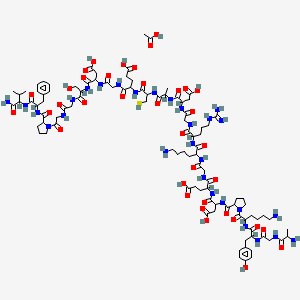
Xotjghcmzolipx-qzabapfnsa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xotjghcmzolipx-qzabapfnsa- is a unique organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. . It is characterized by its distinct molecular structure, which includes two anhydro bridges, making it a significant molecule in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xotjghcmzolipx-qzabapfnsa- typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of α-D-glucopyranose, which results in the formation of the two anhydro bridges. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Xotjghcmzolipx-qzabapfnsa- can be achieved through continuous flow reactors where glucose derivatives are subjected to controlled dehydration processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Xotjghcmzolipx-qzabapfnsa- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranose derivatives.
Applications De Recherche Scientifique
Xotjghcmzolipx-qzabapfnsa- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in antiviral and anticancer therapies.
Industry: It is utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which Xotjghcmzolipx-qzabapfnsa- exerts its effects involves its interaction with specific enzymes and receptors. The compound’s unique structure allows it to fit into enzyme active sites, facilitating catalysis. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological responses. The molecular targets include enzymes involved in carbohydrate metabolism and receptors related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Xotjghcmzolipx-qzabapfnsa- can be compared with other similar compounds such as:
1,43,6-Dianhydro-β-D-glucopyranose: Similar in structure but differs in the configuration of the anhydro bridges.
1,5-Anhydro-D-glucitol: Lacks the second anhydro bridge, resulting in different chemical properties.
1,6-Anhydro-β-D-glucopyranose: Has a single anhydro bridge at a different position.
The uniqueness of Xotjghcmzolipx-qzabapfnsa- lies in its dual anhydro bridges, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
(1R,3R,6R,7R,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol |
InChI |
InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
Clé InChI |
XOTJGHCMZOLIPX-QZABAPFNSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H]([C@H](O2)O3)O |
SMILES canonique |
C1C2C3C(O1)C(C(O2)O3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


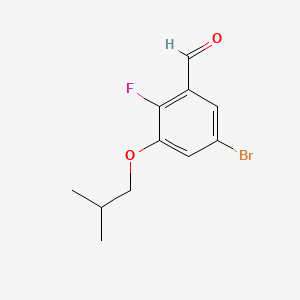
![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)



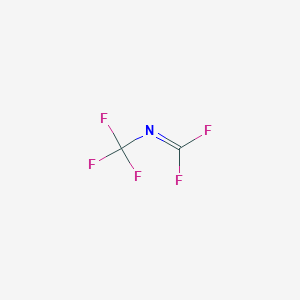
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
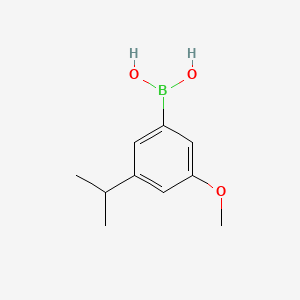


![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
